Cas no 102246-82-2 (2-(4-Methoxyphenoxy)ethyl(methyl)amine)

2-(4-Methoxyphenoxy)ethyl(methyl)amine Chemical and Physical Properties
Names and Identifiers
-
- Ethanamine,2-(4-methoxyphenoxy)-N-methyl-
- 2-(4-methoxyphenoxy)-N-methylethanaminium
- 2-(4-Methoxyphenoxy)-N-methyl-1-ethanamine
- N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine
- [2-(4-methoxyphenoxy)ethyl](methyl)amine
- FT-0678596
- N-methyl-2-(4-methoxyphenyloxy)-ethylamine
- CS-0117219
- 2-(4-Methoxyphenoxy)-N-methylethan-1-amine
- DTXSID90368949
- HWUZQODGTCVVBO-UHFFFAOYSA-N
- J-523307
- 102246-82-2
- [2-(4-Methoxy-phenoxy)-ethyl]-methyl-amine
- Ethanamine, 2-(4-methoxyphenoxy)-N-methyl-
- A896839
- EN300-12110
- BB 0217943
- Z85917518
- MFCD06384304
- AKOS000302331
- SCHEMBL2468934
- 2-(4-methoxyphenoxy)-N-methylethanamine
- 2-(4-Methoxyphenoxy)ethyl(methyl)amine
-
- MDL: MFCD06384304
- Inchi: InChI=1S/C10H15NO2/c1-11-7-8-13-10-5-3-9(12-2)4-6-10/h3-6,11H,7-8H2,1-2H3
- InChI Key: HWUZQODGTCVVBO-UHFFFAOYSA-N
- SMILES: CNCCOC1=CC=C(C=C1)OC
Computed Properties
- Exact Mass: 181.110278721g/mol
- Monoisotopic Mass: 181.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 30.5Ų
2-(4-Methoxyphenoxy)ethyl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D516756-100g |
n-[2-(4-methoxyphenoxy)ethyl]-n-methylamine |
102246-82-2 | 95% | 100g |
$5400 | 2024-06-05 | |
eNovation Chemicals LLC | D516756-1g |
n-[2-(4-methoxyphenoxy)ethyl]-n-methylamine |
102246-82-2 | 95% | 1g |
$600 | 2024-06-05 | |
Alichem | A019145940-5g |
2-(4-Methoxyphenoxy)-N-methylethanamine |
102246-82-2 | 95% | 5g |
$731.88 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187859-1g |
2-(4-Methoxyphenoxy)-n-methylethanamine |
102246-82-2 | 95+% | 1g |
¥2104 | 2023-04-17 | |
Enamine | EN300-12110-0.1g |
[2-(4-methoxyphenoxy)ethyl](methyl)amine |
102246-82-2 | 93% | 0.1g |
$202.0 | 2023-02-09 | |
Enamine | EN300-12110-10000mg |
[2-(4-methoxyphenoxy)ethyl](methyl)amine |
102246-82-2 | 93.0% | 10000mg |
$4628.0 | 2023-10-02 | |
1PlusChem | 1P0007HI-5g |
Ethanamine, 2-(4-methoxyphenoxy)-N-methyl- |
102246-82-2 | 93% | 5g |
$2999.00 | 2023-12-27 | |
eNovation Chemicals LLC | D516756-100g |
n-[2-(4-methoxyphenoxy)ethyl]-n-methylamine |
102246-82-2 | 95% | 100g |
$5400 | 2025-02-19 | |
eNovation Chemicals LLC | D516756-1g |
n-[2-(4-methoxyphenoxy)ethyl]-n-methylamine |
102246-82-2 | 95% | 1g |
$600 | 2025-02-19 | |
Enamine | EN300-12110-250mg |
[2-(4-methoxyphenoxy)ethyl](methyl)amine |
102246-82-2 | 93.0% | 250mg |
$288.0 | 2023-10-02 |
2-(4-Methoxyphenoxy)ethyl(methyl)amine Related Literature
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
Additional information on 2-(4-Methoxyphenoxy)ethyl(methyl)amine
Introduction to 2-(4-Methoxyphenoxy)ethyl(methyl)amine (CAS No. 102246-82-2)
2-(4-Methoxyphenoxy)ethyl(methyl)amine, a compound with the chemical identifier CAS No. 102246-82-2, is a significant molecule in the field of pharmaceutical research and development. This compound belongs to a class of organic molecules characterized by a unique structural framework that includes a phenoxy group and an amine moiety. The presence of these functional groups makes it a valuable candidate for further investigation in various biochemical and pharmacological applications.
The structural composition of 2-(4-Methoxyphenoxy)ethyl(methyl)amine is highly intriguing from a chemical perspective. The molecule features a benzene ring substituted with a methoxy group at the para position, which is linked to an ethyl chain terminated by a methylamine group. This specific arrangement of functional groups imparts distinct chemical properties that make it suitable for use in synthetic chemistry and as an intermediate in the synthesis of more complex pharmaceutical agents.
In recent years, there has been growing interest in exploring the potential of 2-(4-Methoxyphenoxy)ethyl(methyl)amine in the development of novel therapeutic agents. Its unique structural features suggest that it may exhibit properties such as receptor binding affinity, metabolic stability, and bioavailability, which are critical factors in drug design. Researchers have been particularly interested in its potential as a precursor or analog in the synthesis of molecules that target specific biological pathways.
One of the most compelling aspects of 2-(4-Methoxyphenoxy)ethyl(methyl)amine is its versatility in chemical modifications. The phenoxy group provides a scaffold for further derivatization, allowing chemists to introduce additional functional groups or alter existing ones to fine-tune the properties of the molecule. This flexibility has made it a popular choice for medicinal chemists working on the development of new drugs.
Recent studies have highlighted the importance of 2-(4-Methoxyphenoxy)ethyl(methyl)amine in the context of drug discovery. For instance, researchers have investigated its potential as an intermediate in the synthesis of molecules that interact with neurotransmitter receptors. These interactions are crucial for developing treatments for neurological disorders such as depression, anxiety, and neurodegenerative diseases. The ability of this compound to modulate receptor activity makes it a promising candidate for further exploration.
The pharmacological profile of 2-(4-Methoxyphenoxy)ethyl(methyl)amine has been extensively studied in vitro and in vivo. Preliminary findings suggest that it may exhibit properties such as anti-inflammatory effects, analgesic activity, and even potential applications in cancer therapy. These findings are based on both computational modeling and experimental data, which have provided valuable insights into its mechanism of action.
In addition to its pharmacological potential, 2-(4-Methoxyphenoxy)ethyl(methyl)amine has also been explored for its role in synthetic chemistry. Its unique structure makes it an excellent building block for creating more complex molecules. Chemists have used this compound to synthesize derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties. These synthetic approaches have not only expanded the chemical toolbox available to researchers but also provided new insights into the structure-activity relationships governing drug design.
The future prospects for 2-(4-Methoxyphenoxy)ethyl(methyl)amine are promising, with ongoing research aimed at uncovering its full potential in pharmaceutical applications. As our understanding of biological systems continues to grow, so too does our ability to design molecules that can interact with them in precise ways. This compound represents an important step forward in this direction, offering new opportunities for therapeutic intervention.
In conclusion, 2-(4-Methoxyphenoxy)ethyl(methyl)amine (CAS No. 102246-82-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its versatility in chemical modifications, make it an invaluable tool for medicinal chemists and drug designers. As further research uncovers its full range of applications, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.
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